molecular formula C6H13Br2N B1377919 4-Bromocyclohexanamine hydrobromide CAS No. 1087767-30-3

4-Bromocyclohexanamine hydrobromide

Cat. No.: B1377919
CAS No.: 1087767-30-3
M. Wt: 258.98 g/mol
InChI Key: HLWNSZQANCHSJJ-UHFFFAOYSA-N
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Description

4-Bromocyclohexanamine hydrobromide is a useful research compound. Its molecular formula is C6H13Br2N and its molecular weight is 258.98 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromocyclohexan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.BrH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWNSZQANCHSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromocyclohexanamine Hydrobromide

Preparation Routes from Cyclohexanamine Derivatives

Bromination Reactions: Reagents and Conditions

The choice of brominating agent is critical in directing the reaction towards the desired product. Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are primary candidates for this transformation, each operating under distinct conditions and offering different advantages.

N-Bromosuccinimide (NBS) is a versatile reagent for bromination and is often preferred over elemental bromine for its ease of handling and its ability to provide a low, constant concentration of bromine throughout the reaction scienceinfo.commasterorganicchemistry.com. It is a crystalline solid, which is safer and more convenient to manage than the highly volatile and corrosive liquid bromine masterorganicchemistry.com. NBS is particularly effective in radical substitution reactions organic-chemistry.orgscienceinfo.comwikipedia.org. Standard conditions for such reactions often involve refluxing a solution of the substrate with NBS in a non-polar solvent like anhydrous carbon tetrachloride (CCl₄), typically with the addition of a radical initiator such as azobisisobutyronitrile (AIBN) or through photochemical initiation with UV light wikipedia.org.

Elemental Bromine (Br₂) can also be used for radical bromination. This process, however, typically requires initiation by light or heat to generate the necessary bromine radicals for the reaction to proceed on a saturated alkane ring. While effective, the use of Br₂ can sometimes lead to competing side reactions, such as addition reactions if any unsaturation is present masterorganicchemistry.com. The advantage of NBS is that it minimizes these side reactions by maintaining only a low concentration of Br₂ masterorganicchemistry.com.

Table 1: Comparison of Brominating Agents
FeatureN-Bromosuccinimide (NBS)Bromine (Br₂)
Physical State White crystalline solid masterorganicchemistry.comDense, volatile orange liquid
Handling Easier and safer to handle scienceinfo.comCorrosive and hazardous fumes
Primary Use Radical substitution (allylic, benzylic, aliphatic) organic-chemistry.orgwikipedia.orgElectrophilic addition, radical substitution
Mechanism Provides a slow, steady source of Br₂ for radical chains masterorganicchemistry.comDirect source of Br• radicals under UV light/heat
Selectivity Often provides higher selectivity and fewer side products masterorganicchemistry.comCan lead to over-bromination or side reactions

The bromination of a saturated aliphatic ring like that in cyclohexanamine can theoretically proceed through different mechanisms, but the radical pathway is strongly favored.

Radical Bromination is a chain reaction consisting of three main stages: initiation, propagation, and termination dalalinstitute.comuky.edu.

Initiation: The reaction begins with the homolytic cleavage of the bromine source to form bromine radicals (Br•). This is typically achieved by using a radical initiator or UV light, which breaks the weak N-Br bond in NBS or the Br-Br bond in Br₂ masterorganicchemistry.comwikipedia.org.

Propagation: A bromine radical abstracts a hydrogen atom from the cyclohexane (B81311) ring, creating a cyclohexyl radical intermediate and a molecule of hydrogen bromide (HBr) libretexts.org. This cyclohexyl radical then reacts with a molecule of Br₂ (which is generated in situ from the reaction of HBr with NBS) to form the bromocyclohexane product and a new bromine radical, which continues the chain uky.eduyoutube.com. Bromine radicals are known to be highly selective, preferentially abstracting hydrogen from the most substituted carbon masterorganicchemistry.commasterorganicchemistry.com. In the case of cyclohexanamine, the selectivity for the C-4 position is a key consideration.

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species dalalinstitute.comuky.edu.

Electrophilic Bromination , in contrast, involves the attack of an electrophile (such as a Br⁺ species) on an electron-rich substrate dalalinstitute.com. This mechanism is characteristic of reactions with aromatic compounds or alkenes, where pi-electron systems are available for attack masterorganicchemistry.com. For a saturated ring like cyclohexane, there is no inherent electron-rich site, making electrophilic attack unfavorable. While an amine group can act as an activating group, it is also basic and would be protonated by the HBr byproduct, deactivating it towards further electrophilic attack. Therefore, a radical mechanism is the more viable pathway for the substitution on the cycloalkane ring.

Reaction Environment and Selectivity

The outcome of the bromination reaction, including the yield of the desired product and the regioselectivity, is highly dependent on the reaction environment. Key factors include the choice of solvent and the control of the reaction temperature.

The choice of solvent plays a crucial role in determining the reaction pathway. For radical brominations with NBS, non-polar solvents are typically employed youtube.com. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for Wohl-Ziegler reactions (allylic/benzylic bromination with NBS) because it facilitates the radical chain mechanism while discouraging competing ionic pathways wikipedia.org. Other non-polar solvents like dichloromethane have also been shown to provide excellent selectivity in certain NBS brominations researchgate.net. The use of a non-polar environment helps to ensure that the bromine and radical intermediates behave as intended, leading to higher yields of the desired substitution product and minimizing the formation of byproducts. In contrast, polar solvents can sometimes favor ionic mechanisms or side reactions, which would reduce the regioselectivity of the bromination.

Table 2: Influence of Solvent Polarity on Bromination Selectivity
SolventPolarityTypical OutcomeRationale
Carbon Tetrachloride (CCl₄) Non-polarHigh selectivity for radical substitutionFavors the radical chain mechanism and suppresses ionic side reactions wikipedia.org.
Dichloromethane (CH₂Cl₂) Polar aproticCan provide excellent selectivity researchgate.netBalances solubility of reactants while supporting the radical pathway.
Acetonitrile (B52724) (CH₃CN) Polar aproticPotentially lower selectivityMay promote competing ionic pathways, reducing the yield of the desired isomer.
Water (H₂O) Polar proticUnsuitable; favors ionic reactionsPromotes electrophilic addition to form bromohydrins if unsaturation is present wikipedia.org.

Temperature is a critical parameter for controlling the regioselectivity of bromination reactions. It has been demonstrated that conducting brominations at the lowest effective temperature can significantly enhance positional selectivity mdpi.com. Higher temperatures increase the kinetic energy of molecules, which can make more collisions effective, including those at less-favored positions, thereby reducing the selectivity between different isomers mdpi.com.

Table 3: Effect of Temperature on Isomer Distribution (Illustrative)
Reaction TemperatureYield of 4-Bromo IsomerYield of Other Isomers (2-bromo, 3-bromo)Rationale
Low (-20°C to 0°C) HigherLowerThe reaction is more selective, favoring the thermodynamically or sterically preferred C-4 position mdpi.com.
Medium (Room Temp.) ModerateModerateA balance between reaction rate and selectivity.
High (Reflux) LowerHigherReduced selectivity as higher energy allows for abstraction of less-favored hydrogens mdpi.com.

Formation of the Hydrobromide Salt from Brominated Amine

The conversion of the free base, 4-Bromocyclohexanamine (B1340384), into its hydrobromide salt is a standard acid-base reaction. This process is crucial for improving the compound's stability, crystallinity, and handling properties. The salt form is often preferred for purification and storage.

The formation of 4-Bromocyclohexanamine hydrobromide is achieved through the direct reaction of the basic amino group on the cyclohexyl ring with hydrobromic acid (HBr). This is an acid-base neutralization reaction where the lone pair of electrons on the nitrogen atom of the amine accepts a proton (H+) from the hydrobromic acid.

The reaction proceeds in a 1:1 stoichiometric ratio, as shown in the following equation:

C₆H₁₂BrN + HBr → C₆H₁₂BrN·HBr (or C₆H₁₄Br₂N)

In this reaction, the amine acts as a Brønsted-Lowry base, and hydrobromic acid acts as a Brønsted-Lowry acid. The resulting product is an ammonium (B1175870) salt, specifically 4-bromocyclohexylammonium bromide. The reaction is typically carried out in a suitable solvent, such as diethyl ether or isopropanol, in which the free amine is soluble, but the resulting hydrobromide salt is less soluble, facilitating its precipitation.

Table 1: Reactants in Hydrobromide Salt Formation

Reactant Role Molar Ratio
4-Bromocyclohexanamine Brønsted-Lowry Base 1

Once the protonation reaction is complete and the salt has precipitated out of the solution, purification is necessary to remove any unreacted starting materials, excess acid, or solvent. The primary method for purifying the solid salt is recrystallization.

The process generally involves the following steps:

Filtration : The crude precipitated salt is first isolated from the reaction mixture by vacuum filtration.

Washing : The collected solid is washed with a cold solvent (often the same solvent used for the reaction) to remove soluble impurities.

Recrystallization : The crude salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, or water-isopropanol mixtures). As the solution cools slowly, the purified this compound crystallizes out, leaving impurities behind in the solution.

Final Isolation and Drying : The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried under a vacuum to remove any residual solvent.

The choice of solvent is critical for successful recrystallization; the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures.

Stereoselective Synthesis of Isomers

4-Bromocyclohexanamine can exist as different stereoisomers due to the presence of two stereocenters (at C1 and C4). This gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers. Stereoselective synthesis aims to produce a single, desired isomer.

Achieving control over the stereochemistry in the synthesis of substituted cyclohexylamines is a significant challenge in organic synthesis. nih.gov Methods to achieve this control often involve:

Substrate Control : Using a starting material that already contains the desired stereochemistry at one or more centers, which then directs the stereochemical outcome of subsequent reactions.

Reagent Control : Employing chiral reagents or catalysts that can differentiate between the faces of a prochiral substrate or intermediate. For instance, stereoselective reduction of a ketone precursor or stereoselective amination can set the desired stereochemistry. researchgate.net

Photoredox Catalysis : Modern methods, such as visible-light-enabled photoredox catalysis, have been developed for stereoselective cycloaddition reactions to create highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. nih.gov

These advanced strategies allow for the forging of specific carbon-carbon or carbon-nitrogen bonds in a spatially controlled manner, leading to the preferential formation of one diastereomer or enantiomer. nih.gov

When a synthesis is not stereoselective, it results in a racemic mixture, which is a 50:50 mixture of two enantiomers. libretexts.orgjackwestin.com Since enantiomers have identical physical properties like melting point and solubility, they cannot be separated by standard techniques like simple crystallization. jackwestin.comcutm.ac.in The process of separating these enantiomers is called resolution. libretexts.orgcutm.ac.in

Resolution of a racemic amine mixture is typically achieved by converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. jackwestin.comlibretexts.org This is accomplished by reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org

Table 2: Common Chiral Resolving Agents for Amines

Resolving Agent Type
(+)-Tartaric Acid Chiral Acid
(-)-Malic Acid Chiral Acid
(-)-Mandelic Acid Chiral Acid

The reaction of racemic 4-Bromocyclohexanamine with an enantiomerically pure acid (e.g., (R,R)-tartaric acid) produces a mixture of two diastereomeric salts:

(R)-4-Bromocyclohexanamine-(R,R)-tartrate

(S)-4-Bromocyclohexanamine-(R,R)-tartrate

These diastereomeric salts possess different solubilities, allowing for their separation. libretexts.org

Fractional crystallization is the most common method used to separate the diastereomeric salts formed during resolution. uea.ac.uk The technique exploits the differences in solubility between the diastereomers in a particular solvent.

The process involves dissolving the mixture of diastereomeric salts in a hot solvent and allowing it to cool slowly. One diastereomer, being less soluble, will crystallize out of the solution first. This solid can then be separated by filtration. The other, more soluble diastereomer remains in the filtrate. This process may need to be repeated several times to achieve high purity of each diastereomer.

Once the diastereomeric salts are separated, the chiral resolving agent is removed by treating the salt with a base (e.g., sodium hydroxide). This regenerates the enantiomerically pure free amine, which can then be isolated. The same procedure is applied to the filtrate to recover the other enantiomer.

Separation and Resolution of Racemic Mixtures

Chiral Chromatography Techniques

The separation of enantiomers of chiral primary amines like 4-Bromocyclohexanamine is a critical process in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective method for this purpose. The primary amine group in 4-Bromocyclohexanamine is the key functional group for interaction with the CSP, enabling separation. Two major classes of CSPs are particularly effective for resolving racemic primary amines.

Polysaccharide-Based CSPs: These are among the most versatile and widely used CSPs. They typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as phenylcarbamates, coated or immobilized on a silica gel support. The separation mechanism relies on a combination of attractive interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the chiral selector. nih.govyakhak.org For a primary amine like 4-Bromocyclohexanamine, the amino group can form hydrogen bonds with the carbamate groups on the polysaccharide backbone. The selection of the mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), along with a basic or acidic additive, is crucial for optimizing the separation. researchgate.net Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial for method development. springernature.com

Crown Ether-Based CSPs: Chiral crown ethers are specifically recognized for their excellent capability in separating the enantiomers of compounds containing primary amine groups. registech.com The chiral recognition mechanism involves the formation of a host-guest complex. The protonated primary ammonium ion (R-NH3+) of the analyte fits into the cavity of the crown ether ring. registech.com The stability of this complex is influenced by stereochemical factors, leading to different retention times for the two enantiomers. These separations are typically performed under acidic mobile phase conditions to ensure the amine is protonated. Both enantiomeric forms of the crown ether CSP are often available, which allows for the inversion of the peak elution order, a useful feature for preparative separations to isolate the desired enantiomer. registech.com

The selection of the appropriate CSP and the optimization of chromatographic conditions, such as mobile phase composition, additives, and temperature, are essential to achieve baseline separation of the enantiomers of 4-Bromocyclohexanamine.

Table 1: Comparison of Chiral Chromatography Techniques for Primary Amines
CSP TypePrimary Interaction MechanismTypical Mobile PhaseAdvantagesConsiderations
Polysaccharide-Based (e.g., Chiralpak® IA, Chiralcel® OD-H)Hydrogen bonding, π-π interactions, dipole-dipole interactionsNormal Phase (Hexane/Alcohol) or Polar Organic (Acetonitrile/Alcohol)Broad applicability for many compound classes; high success rates. nih.govMobile phase additives (acidic or basic) are often required to improve peak shape and resolution. researchgate.net
Crown Ether-Based (e.g., CrownSil™, ChiroSil®)Host-guest complexation with protonated primary amine groupAqueous acidic or non-aqueous with acidic modifierHighly specific and effective for primary amines and amino acids. registech.comregistech.comRequires acidic conditions to protonate the amine; limited applicability to other functional groups.

Comparative Analysis of Synthetic Pathways

While specific documented syntheses for this compound are not prevalent in readily available literature, plausible and effective synthetic pathways can be proposed based on established organic chemistry principles. The most logical precursor for this compound is 4-Bromocyclohexanone (B110694). smolecule.com Two primary routes from this ketone are reductive amination and the reduction of an oxime intermediate.

Pathway 1: Direct Reductive Amination Reductive amination is a highly efficient method for converting ketones into amines in a single operational step. wikipedia.org In this process, 4-Bromocyclohexanone would react with an ammonia source (such as ammonia itself or ammonium acetate) to form an intermediate imine in situ. This imine is then immediately reduced to the primary amine, 4-Bromocyclohexanamine. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly common due to their selectivity for reducing the protonated imine over the starting ketone. masterorganicchemistry.com The final hydrobromide salt would be formed by treating the resulting amine with hydrobromic acid.

Pathway 2: Synthesis via an Oxime Intermediate This two-step pathway involves first converting the 4-Bromocyclohexanone into its corresponding oxime. This is typically achieved through a condensation reaction with hydroxylamine (H2NOH). wikipedia.org The resulting 4-Bromocyclohexanone oxime is a stable, often crystalline intermediate that can be isolated and purified. The second step is the reduction of the oxime to the primary amine. Various reducing agents are effective for this transformation, including catalytic hydrogenation (e.g., H2 over a Nickel or Palladium catalyst) or chemical reductants like sodium borohydride (B1222165) in the presence of a catalyst. mdpi.comresearchgate.net Following the reduction, the amine is treated with hydrobromic acid to yield the desired final product.

Yield and Purity Considerations Across Methods

The final yield and purity of this compound are critically dependent on the chosen synthetic route and the control of reaction and purification conditions.

For Direct Reductive Amination , the one-pot nature of the reaction can be highly efficient, potentially leading to high yields by minimizing transfer losses between steps. researchgate.net However, purity can be a concern. The primary challenge is ensuring the complete conversion of the ketone and preventing the formation of side products. Over-alkylation to form secondary amines is a potential issue, though less likely when using ammonia as the nitrogen source. The selectivity of the reducing agent is paramount; it must reduce the imine intermediate faster than the starting ketone. masterorganicchemistry.com Purification typically involves an aqueous workup to remove the reducing agent byproducts, followed by extraction of the free amine. The final purity is often dictated by the crystallization of the hydrobromide salt.

Scalability and Efficiency of Synthetic Protocols

The Direct Reductive Amination pathway is attractive for its process efficiency, being a one-pot reaction. This reduces equipment usage, processing time, and labor costs. rsc.org However, scalability presents challenges. The use of reagents like sodium cyanoborohydride can be problematic on a large scale due to the toxicity of cyanide byproducts and the associated waste disposal costs. masterorganicchemistry.com While alternative reducing agents exist, they must be carefully selected for safety and cost-effectiveness. Biocatalytic reductive amination using imine reductases is an emerging, sustainable alternative that offers high selectivity but may require significant process development. nih.govnih.gov

Table 2: Comparative Analysis of Proposed Synthetic Pathways
ParameterPathway 1: Direct Reductive AminationPathway 2: Synthesis via Oxime Intermediate
Yield & PurityPotentially high yield in a single step. Purity depends on reducing agent selectivity and control of side reactions.Good to high yields over two steps. Purification of the oxime intermediate can lead to higher final purity.
ScalabilityGood for process intensification (one-pot). Reagent choice (e.g., NaBH3CN) can pose safety and waste issues on a large scale.Generally robust and scalable. Catalytic hydrogenation is a common industrial process. Two steps add to process time.
EfficiencyHigh operational efficiency due to fewer steps.Less efficient in terms of steps and time, but may be more robust and easier to control quality.
Key ConsiderationsToxicity and cost of some reducing agents. Potential for biocatalytic alternatives. masterorganicchemistry.comnih.govRequires isolation of an intermediate. Catalytic hydrogenation requires specialized equipment. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 4 Bromocyclohexanamine Hydrobromide

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom, being a good leaving group, makes the C4 position of the cyclohexane (B81311) ring susceptible to attack by nucleophiles. The reactivity of this center is, however, modulated by the presence and state of the amine group.

The displacement of the bromine atom in 4-bromocyclohexanamine (B1340384) hydrobromide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromine). This "backside attack" leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond.

The transition state of this reaction involves a pentacoordinate carbon atom, and the reaction rate is dependent on the concentration of both the substrate and the nucleophile. For secondary halides like 4-bromocyclohexanamine, the SN2 pathway is generally favored, especially with strong, unhindered nucleophiles.

It is important to consider the conformational requirements of the cyclohexane ring for an efficient SN2 reaction. The reaction proceeds most effectively when the leaving group (bromine) occupies an axial position. This alignment allows for optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Br σ* antibonding orbital, facilitating the backside attack.

A unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a carbocation intermediate, is generally less favored for secondary bromides on a cyclohexane ring unless promoted by specific conditions such as the use of a polar, protic solvent and a weak nucleophile.

In 4-bromocyclohexanamine hydrobromide, the amine group exists predominantly in its protonated ammonium (B1175870) form. The pKa of the conjugate acid of cyclohexylamine (B46788) is approximately 10.6, indicating that at neutral or acidic pH, the amine will be protonated. echemi.comnih.govwikipedia.org This protonation has a significant impact on the nucleophilic substitution reactions at the C4 position.

The positively charged ammonium group is a strong electron-withdrawing group. This inductive effect polarizes the C-N bond, which in turn can influence the electrophilicity of the C-Br bond. However, a more direct and significant effect is the electrostatic repulsion between the positively charged ammonium ion and an incoming cationic or neutral nucleophile, which could potentially decrease the rate of substitution.

The stereochemistry of nucleophilic substitution on the 4-bromocyclohexanamine ring is a direct consequence of the reaction mechanism. As the SN2 reaction proceeds via a backside attack, it results in an inversion of the stereochemical configuration at the carbon center undergoing substitution. nih.gov

For instance, if the starting material is the cis isomer (where the bromo and amino groups are on the same side of the ring), the SN2 substitution product will be the trans isomer (where the nucleophile and the amino group are on opposite sides), and vice versa. This stereospecificity is a hallmark of the SN2 mechanism. nih.gov

The chair conformation of the cyclohexane ring plays a crucial role in determining the stereochemical outcome. For the substitution to occur, the bromine atom must be in an axial position. If the most stable conformation of the starting material has an equatorial bromine, it must first undergo a ring flip to a less stable conformation with an axial bromine for the SN2 reaction to proceed efficiently.

Starting Isomer (Example)Reaction MechanismProduct Isomer (Example)Stereochemical Outcome
cis-4-BromocyclohexanamineSN2trans-4-(Nucleophile)cyclohexanamineInversion of configuration
trans-4-BromocyclohexanamineSN2cis-4-(Nucleophile)cyclohexanamineInversion of configuration

Reactions Involving the Amine Functional Group

The amine group in this compound, being in its protonated state, is relatively unreactive as a nucleophile. However, it can undergo deprotonation to the free amine, which then exhibits the characteristic reactivity of a primary amine.

The amine functional group in 4-bromocyclohexanamine exists in equilibrium between its protonated (ammonium) and unprotonated (free amine) forms. The position of this equilibrium is dictated by the pH of the solution and the pKa of the conjugate acid. The pKa of cyclohexylammonium ion is approximately 10.6. echemi.comnih.govwikipedia.org

This means that in acidic to neutral solutions, the compound will exist almost exclusively as the ammonium salt. To generate the free amine, a base with a pKa higher than 10.6 is required to deprotonate the ammonium ion. The properties of the ammonium salt, such as its water solubility, are significantly different from those of the free amine, which is less polar.

FormPredominant at pHKey Properties
Ammonium (C₆H₁₁BrNH₃⁺)< 10.6Water-soluble, non-nucleophilic
Free Amine (C₆H₁₁BrNH₂)> 10.6Less water-soluble, nucleophilic

Once deprotonated to the free amine, the nitrogen atom possesses a lone pair of electrons and becomes a potent nucleophile. This allows for a variety of derivatization reactions to introduce new functional groups, which is a common strategy in synthetic organic chemistry.

Common derivatization reactions for the primary amine group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides. This is a common method for protecting the amine group or for building more complex molecular architectures. researchgate.net

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and eventually quaternary ammonium salts. This can be a challenging reaction to control at the secondary or tertiary amine stage due to over-alkylation.

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a secondary or tertiary amine. This is a highly versatile and controlled method for forming C-N bonds. wikipedia.orgcommonorganicchemistry.com

These transformations allow for the incorporation of the 4-bromocyclohexyl scaffold into a wide range of larger molecules for various applications.

Derivatization ReactionReagentsFunctional Group Formed
AcylationAcyl chloride, BaseAmide
AlkylationAlkyl halideSecondary/Tertiary Amine, Quaternary Ammonium Salt
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary Amine

Amide and Imine Formation

Amide Formation: The primary amine of this compound can readily react with acyl chlorides or carboxylic acid anhydrides to form N-substituted amides. chemguide.co.ukchemistrysteps.com This is a nucleophilic acyl substitution reaction. chemistrysteps.com Due to the starting material being a hydrobromide salt, a base is typically required to neutralize the acid and facilitate the reaction.

The reaction with an acyl chloride, for example, proceeds via a nucleophilic addition-elimination mechanism. cognitoedu.org The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. cognitoedu.org This intermediate then collapses, eliminating a chloride ion to form the amide. cognitoedu.org An excess of the amine or the addition of a non-nucleophilic base like triethylamine (B128534) is often used to scavenge the HCl produced during the reaction. chemguide.co.ukreddit.com

Table 2: Reagents for Amide Formation

ReagentReaction TypeConditions
Acyl Chloride (R-COCl)Nucleophilic Acyl SubstitutionBase (e.g., triethylamine), inert solvent
Carboxylic Anhydride ((RCO)₂O)Nucleophilic Acyl SubstitutionOften requires heating
Carboxylic Acid (R-COOH)CondensationCoupling agent (e.g., DCC, EDC)

This table summarizes common reagents for converting primary amines to amides.

Imine Formation: Imines, also known as Schiff bases, are formed from the reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.com Therefore, this compound can react with various carbonyl compounds to form the corresponding imines. The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water. masterorganicchemistry.comyoutube.comyoutube.com The hydrobromide salt of the amine can itself provide the necessary acidic conditions to initiate the reaction.

The general mechanism for imine formation involves:

Protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.com

Nucleophilic attack by the primary amine on the carbonyl carbon. youtube.com

Proton transfer from the nitrogen to the oxygen to form a carbinolamine intermediate.

Protonation of the hydroxyl group, turning it into a good leaving group (water). youtube.com

Elimination of water and formation of a C=N double bond, yielding the iminium ion.

Deprotonation of the nitrogen to give the neutral imine. youtube.com

Oxidation and Reduction Chemistry

Oxidation to Cyclohexanone Derivatives

The primary amine group in 4-bromocyclohexanamine can be oxidized to a ketone, yielding a 4-bromocyclohexanone (B110694) derivative. This transformation is a valuable synthetic route for accessing functionalized cyclohexanones. Various oxidizing agents can be employed for this purpose, and the choice of reagent can influence the reaction conditions and selectivity.

While specific literature on the direct oxidation of 4-bromocyclohexanamine is not prevalent, general methods for the oxidation of primary amines to ketones are well-established. These methods often involve the in-situ formation of an imine intermediate which is then hydrolyzed to the ketone.

Reduction to Cyclohexanamine

The bromine atom in this compound can be removed through a reduction reaction, a process known as dehalogenation, to yield cyclohexanamine. wikipedia.org This transformation is a form of hydrodehalogenation, where a carbon-halogen bond is replaced by a carbon-hydrogen bond. wikipedia.org

Catalytic hydrogenation is a common and effective method for the reductive dehalogenation of aryl and alkyl halides. organic-chemistry.org Reagents such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent can be used. organic-chemistry.org The rate of dehalogenation is dependent on the carbon-halogen bond strength, with C-Br bonds being weaker and therefore more readily cleaved than C-Cl bonds. wikipedia.org

Alternative methods for dehalogenation include the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst, or dissolving metal reductions. organic-chemistry.org The choice of reducing agent and conditions can be tailored to be selective for the dehalogenation reaction, leaving other functional groups in the molecule, such as the amine, intact.

Cyclization and Heterocyclic Ring Formation Reactions

The bifunctional nature of this compound, containing both a nucleophilic amine and an electrophilic carbon attached to the bromine, makes it a potential substrate for intramolecular cyclization reactions to form heterocyclic rings. Depending on the reaction conditions and the relative stereochemistry of the amine and bromo substituents (cis or trans), different ring systems could potentially be formed.

For instance, under basic conditions, the amine group could act as an internal nucleophile, displacing the bromide to form a bicyclic aziridine-containing system. The feasibility of such a reaction would depend on the stereochemical arrangement allowing for an appropriate backside attack for an S_N2-type cyclization. Such intramolecular reactions are a powerful tool in organic synthesis for the construction of complex molecular architectures. nih.gov

Synthesis of Thiazolines and Thiazines via Tandem Reactions

There is no available scientific literature describing the use of this compound in tandem reactions for the synthesis of thiazolines and thiazines.

Role in Building Complex Molecular Scaffolds

There is no available scientific literature detailing the role of this compound in the construction of complex molecular scaffolds.

Advanced Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental in confirming the identity and purity of 4-Bromocyclohexanamine (B1340384) hydrobromide, as well as in elucidating its intricate structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H and ¹³C NMR spectra of 4-Bromocyclohexanamine hydrobromide are instrumental in determining the substitution pattern of the cyclohexane (B81311) ring. In ¹H NMR, the protons attached to the carbon bearing the nitrogen (H-C-N) typically resonate around δ 2.7 ppm. libretexts.org The chemical shifts of other ring protons are influenced by the electronegativity of the bromine and amino groups and their relative stereochemistry (cis/trans). The coupling constants (J-values) between adjacent protons provide critical information about their dihedral angles, which helps in assigning the axial or equatorial positions of the substituents.

In ¹³C NMR spectroscopy, the carbon atom attached to the electron-withdrawing nitrogen atom in aliphatic amines generally appears in the chemical shift range of δ 30-60 ppm. ntu.edu.sg The carbon atom bonded to the bromine atom will also exhibit a characteristic chemical shift, typically in a similar or slightly downfield region depending on the solvent and other structural factors. The precise chemical shifts of the six carbons in the cyclohexane ring confirm the 1,4-substitution pattern.

Table 1: Representative NMR Data for Cyclohexane Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HH-C-N~2.7 libretexts.org
¹³CC-N (aliphatic)30-60 ntu.edu.sg
¹³CC-Br~50-70

Note: The exact chemical shifts for this compound may vary based on solvent, concentration, and temperature.

The cyclohexane ring in this compound is not static but undergoes a rapid conformational interchange between two chair forms. Variable-temperature (VT) NMR spectroscopy is a key technique used to study these dynamics. rsc.org At room temperature, this "chair-flipping" is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons and carbons.

As the temperature is lowered, the rate of chair-flipping decreases. At a sufficiently low temperature, known as the coalescence temperature, the single averaged peak for a given nucleus will broaden and eventually separate into two distinct signals, corresponding to the axial and equatorial conformers. By analyzing the spectra at different temperatures, researchers can determine the energy barrier for this conformational change. rsc.org This provides valuable information about the steric and electronic interactions of the bromo and ammonium (B1175870) substituents.

The protonation state of the amine group in this compound significantly influences the chemical shifts of nearby nuclei. psu.edu The nitrogen atom's protonation state can be analyzed by observing the changes in the chemical shifts of adjacent protons and carbons as a function of pH or upon addition of an acid or base. psu.eduresearchgate.net

When the amine group is protonated to form an ammonium salt (-NH3+), the increased electron-withdrawing nature of the nitrogen causes a downfield shift (deshielding) of the adjacent protons (α-protons) and carbons (α-carbons). ntu.edu.sg This phenomenon, known as a protonation-induced shift, can be quantified to understand the equilibrium between the protonated and unprotonated forms of the amine. This analysis is crucial for understanding the compound's behavior in different chemical environments. psu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the ammonium group (-NH3+). In the solid state, primary amine hydrohalide salts show broad and complex absorption bands in the region of approximately 2400-3200 cm⁻¹. cdnsciencepub.comresearchgate.net These bands are attributed to the symmetric and asymmetric stretching vibrations of the N-H bonds in the ammonium cation.

The broadness of these bands is a result of extensive hydrogen bonding between the ammonium protons and the bromide counter-ions in the crystal lattice. nih.gov The presence of these strong, broad absorptions in the IR spectrum is a definitive indicator of the formation of the hydrobromide salt. cdnsciencepub.comresearchgate.net Additionally, N-H bending vibrations for primary amines are typically observed around 1580-1650 cm⁻¹. orgchemboulder.com

Table 2: Key IR Absorption Frequencies

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
-NH3+ (salt)N-H Stretch2400-3200 (broad) cdnsciencepub.comresearchgate.net
-NH2 (primary amine)N-H Bend1580-1650 orgchemboulder.com
C-N (aliphatic)C-N Stretch1020-1250 orgchemboulder.com

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which allows for the unambiguous determination of its elemental formula. lsbu.ac.uk The protonated molecule of 4-Bromocyclohexanamine, [M+H]⁺, has a calculated monoisotopic mass that can be experimentally verified with a high degree of accuracy using HRMS. This technique is crucial for distinguishing the target compound from other molecules with the same nominal mass but different elemental compositions.

The exact mass of the free amine, 4-Bromocyclohexanamine, is 177.01531 Da for the most abundant isotopes (¹²C₆¹H₁₂⁷⁹Br¹⁴N). rsc.org In HRMS, the measured mass-to-charge ratio (m/z) is typically within a few parts per million (ppm) of the theoretical value, providing strong evidence for the compound's identity.

Table 1: Theoretical and Simulated HRMS Data for 4-Bromocyclohexanamine

Ion SpeciesTheoretical Monoisotopic Mass (Da)Simulated Measured Mass (Da)Mass Accuracy (ppm)
[C₆H₁₂⁷⁹BrN + H]⁺178.02292178.02285-0.4
[C₆H₁₂⁸¹BrN + H]⁺180.02087180.02080-0.4

Note: The simulated data is for illustrative purposes to demonstrate the typical accuracy of HRMS analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. nih.govrsc.org In positive ion mode ESI-MS, the analyte is typically observed as the protonated molecule, [M+H]⁺. The resulting mass spectrum provides molecular weight information and can be used in conjunction with tandem mass spectrometry (MS/MS) to elicit structural details through collision-induced dissociation (CID). scielo.br The fragmentation patterns observed in ESI-MS/MS are instrumental in confirming the connectivity of the atoms within the molecule. nacalai.com For 4-Bromocyclohexanamine, key fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the cyclohexane ring.

Table 2: Expected ESI-MS and MS/MS Fragmentation Data for 4-Bromocyclohexanamine

Precursor Ion (m/z)FragmentationProduct Ion (m/z)Putative Fragment Structure
178.0/180.0Loss of HBr98.0Cyclohexenylamine cation
178.0/180.0Loss of NH₃161.0/163.0Bromocyclohexane cation
98.0Further fragmentation of cyclohexenylamineVariousSmaller ring fragments and ions

Note: This table represents predicted fragmentation patterns based on the general principles of amine and organohalide mass spectrometry.

A distinctive feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. researchgate.net This results in two prominent peaks in the mass spectrum for any bromine-containing ion, separated by two mass-to-charge units (M⁺ and M+2), with nearly equal intensity. nih.gov The observation of this 1:1 doublet is a definitive confirmation of the presence of a single bromine atom in the molecule of 4-Bromocyclohexanamine. This isotopic signature is a powerful diagnostic tool that aids in the rapid identification of halogenated compounds in complex mixtures.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating its potential isomers.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the quality control of pharmaceutical compounds.

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of small organic molecules. sielc.com For the purity assessment of this compound, a C18 or C8 column is typically employed. youtube.com The separation is based on the differential partitioning of the analyte and any impurities between the nonpolar stationary phase and a polar mobile phase.

A typical mobile phase for analyzing a basic compound like 4-Bromocyclohexanamine would consist of an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. rsc.org The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the amine. By using a suitable gradient elution, a broad range of impurities with varying polarities can be separated and quantified. The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks.

Table 3: Illustrative Reverse-Phase HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic Acid in Water
Mobile Phase B0.1% Trifluoroacetic Acid in Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume10 µL

Note: This is a representative method and would require optimization for specific applications.

The separation of cis and trans isomers of 4-Bromocyclohexanamine can also be achieved using RP-HPLC, although it may require specialized columns or mobile phase conditions to achieve baseline resolution. nih.gov The subtle differences in the three-dimensional structure of the isomers can lead to different interactions with the stationary phase, enabling their separation.

Chiral HPLC for Enantiomeric and Diastereomeric Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. When dealing with chiral compounds like 4-bromocyclohexanamine, which can exist as enantiomers and diastereomers, chiral HPLC becomes an indispensable tool for assessing stereochemical purity.

The separation of enantiomers and diastereomers is critical as different stereoisomers can exhibit distinct biological activities. Chiral HPLC methods can be broadly categorized into direct and indirect methods. Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. nih.gov Indirect methods involve derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govyoutube.com

For 4-bromocyclohexanamine, which possesses two chiral centers, four possible stereoisomers exist. A chiral HPLC method would aim to resolve all four peaks, corresponding to the (1R,4R), (1S,4S), (1R,4S), and (1S,4R) configurations. The choice of the chiral stationary phase is crucial and often involves screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics, to achieve optimal separation. chromatographyonline.comsigmaaldrich.com The mobile phase composition, including the type of organic modifier and additives, is also optimized to enhance resolution and selectivity. chromatographyonline.com

The separation of diastereomers, which have different physical properties, can sometimes be achieved on conventional achiral columns. sigmaaldrich.comwikipedia.org However, for a comprehensive purity assessment that includes enantiomeric separation, a chiral method is necessary. The resolution factor (Rs) between adjacent peaks is a key parameter in evaluating the effectiveness of the separation, with a baseline resolution (Rs ≥ 1.5) being the goal for accurate quantification of each isomer.

Table 1: Illustrative Chiral HPLC Parameters for Stereoisomer Separation

ParameterExample ConditionPurpose
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Provides a chiral environment for stereoisomer recognition.
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)Controls the elution strength and peak shape.
Flow Rate 1.0 mL/minInfluences analysis time and resolution.
Detection UV at 220 nmMonitors the elution of the non-chromophoric analyte.
Temperature 25 °CCan affect selectivity and resolution.

This table is illustrative and based on general methods for separating similar chiral amines.

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography is a technique well-suited for the analysis of volatile and thermally stable compounds. However, primary amines like 4-bromocyclohexanamine are polar and may exhibit poor peak shape and tailing on standard GC columns. To overcome this, derivatization is employed to convert the amine into a less polar and more volatile derivative. chemcoplus.co.jp

Trimethylsilylation is a common derivatization technique where an active hydrogen in the amine group is replaced by a trimethylsilyl (B98337) (TMS) group. tcichemicals.com This process reduces the polarity and hydrogen-bonding capacity of the molecule, leading to improved chromatographic performance. chemcoplus.co.jp Several silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most powerful and widely used. chemcoplus.co.jpunina.it

The reaction involves treating the dried sample of this compound with the silylating reagent, often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a suitable solvent. The resulting N-trimethylsilyl-4-bromocyclohexanamine is more volatile and thermally stable, making it amenable to GC analysis. nih.gov

For reproducible and quantitative analysis, the derivatization protocol must be optimized. This involves a careful selection of the derivatizing reagent, solvent, reaction temperature, and reaction time to ensure the complete conversion of the analyte to its derivative. unina.it For instance, a typical protocol might involve heating the sample with MSTFA in pyridine (B92270) at 60-100°C for a specified period. rsc.org

The stability of the resulting TMS derivative is also a consideration, as they can be susceptible to hydrolysis. Therefore, anhydrous conditions are crucial throughout the sample preparation and analysis process. researchgate.net

Table 2: Example of an Optimized Trimethylsilylation Protocol

StepParameterDetail
1. Sample Preparation DryingThe sample is thoroughly dried to remove any moisture.
2. Reagent Addition Silylating AgentN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
SolventPyridine or Acetonitrile
3. Reaction Temperature70 °C
Time30 minutes
4. GC-MS Analysis Injection1 µL of the derivatized solution is injected.

This table represents a general protocol and would require specific optimization for this compound.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₆H₁₂BrN · HBr), this method is crucial for confirming its empirical formula and stoichiometric purity. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and bromine (Br), a direct comparison can be made with the theoretically calculated values.

The hydrobromide salt formation is also verified through this analysis. The presence of two bromine atoms per molecule—one from the cyclohexyl ring and one from the hydrobromic acid salt—would be confirmed by the bromine percentage. Any significant deviation from the expected elemental composition could indicate the presence of impurities, residual solvents, or an incorrect stoichiometric ratio.

Table 3: Theoretical vs. Actual Elemental Composition of this compound

ElementTheoretical %Actual % (Hypothetical)
Carbon (C)27.8327.79
Hydrogen (H)5.065.10
Nitrogen (N)5.415.38
Bromine (Br)61.7061.65

The "Actual %" values are hypothetical and serve as an illustration of a successful stoichiometric validation.

Computational and Theoretical Studies of 4 Bromocyclohexanamine Hydrobromide

Molecular Modeling and Conformational Analysis

Molecular modeling of 4-Bromocyclohexanamine (B1340384) hydrobromide focuses on understanding its spatial arrangement of atoms, particularly the conformational isomers of the cyclohexane (B81311) ring. The presence of two substituents, a bromine atom and an ammonium (B1175870) group (as it is a hydrobromide salt), dictates the molecule's preferred geometry and, consequently, its physical and chemical properties.

Investigation of Cyclohexane Ring Conformations (Chair, Boat, Twist-Boat)

The cyclohexane ring is not planar and exists in several conformations to relieve ring strain. The most significant of these are the chair, boat, and twist-boat conformations.

Chair Conformation: This is the most stable conformation of cyclohexane, as it minimizes both angle strain (the bond angles are very close to the ideal tetrahedral angle of 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). fiveable.mestudy.com

Boat Conformation: This conformation is significantly less stable than the chair due to two main factors: torsional strain from eclipsing C-H bonds on four of the carbon atoms, and steric strain from the "flagpole" interaction between the two hydrogen atoms on C1 and C4. libretexts.orgdavuniversity.org

Twist-Boat (or Skew-Boat) Conformation: This is an intermediate conformation between the chair and the boat. It is more stable than the boat conformation because the twisting relieves some of the torsional and flagpole steric strain. study.comlibretexts.org However, it remains less stable than the chair conformation. fiveable.mestudy.com

The relative energies of these conformations for an unsubstituted cyclohexane ring provide a baseline for understanding the energetic landscape of substituted derivatives like 4-Bromocyclohexanamine hydrobromide.

ConformationRelative Energy (kcal/mol)Key Strain Features
Chair0 (most stable)Minimal angle and torsional strain
Twist-Boat~5.5Reduced torsional and flagpole strain compared to boat
Boat~6.9Significant torsional strain and flagpole steric strain

Axial vs. Equatorial Preference of Substituents

In the chair conformation, the twelve hydrogen atoms (or substituents) can occupy two distinct types of positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. Due to a phenomenon known as 1,3-diaxial interaction, which is a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring, substituents generally prefer the more spacious equatorial position. fiveable.melumenlearning.com

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.orglibretexts.org

For this compound, we must consider the A-values for both the bromine atom and the ammonium group (-NH3+).

Bromine: The A-value for a bromine atom is approximately 0.38-0.48 kcal/mol. libretexts.orgmasterorganicchemistry.com This relatively small value is due to the long C-Br bond, which places the bulky bromine atom further from the ring, thus reducing the 1,3-diaxial interactions. masterorganicchemistry.com

Ammonium Group (-NH3+): A specific A-value for the ammonium group is not readily available in the literature. However, it is expected to be larger than that of an amino group (-NH2, A-value ~1.6 kcal/mol) due to its positive charge and the associated solvation shell, but likely smaller than a tert-butyl group (A-value ~5.0 kcal/mol). For illustrative purposes, an estimated A-value of 1.8-2.2 kcal/mol is reasonable.

Given that both substituents have a preference for the equatorial position, the relative stability of the different isomers and their conformers will depend on how these preferences can be accommodated. In 1,4-disubstituted cyclohexanes, two stereoisomers are possible: cis and trans.

trans-1-Bromo-4-cyclohexanamine hydrobromide: In the trans isomer, the two substituents are on opposite sides of the ring. This allows for a chair conformation where both the bromine and the ammonium group can simultaneously occupy equatorial positions (diequatorial). The alternative chair conformation would force both groups into axial positions (diaxial), which would be highly energetically unfavorable. Therefore, the trans isomer is expected to exist almost exclusively in the diequatorial conformation.

cis-1-Bromo-4-cyclohexanamine hydrobromide: In the cis isomer, the substituents are on the same side of the ring. In any chair conformation, one substituent must be axial and the other equatorial. spcmc.ac.infiveable.me Through a ring flip, the axial substituent becomes equatorial and vice-versa. The equilibrium will favor the conformer where the bulkier group (in this case, the ammonium group) occupies the equatorial position.

IsomerConformationSubstituent PositionsEstimated Relative Energy (kcal/mol)Notes
transChair 1Br (eq), -NH3+ (eq)0 (most stable)Both bulky groups are in the favored equatorial position.
transChair 2Br (ax), -NH3+ (ax)~2.5Highly disfavored due to two axial substituents.
cisChair 1Br (ax), -NH3+ (eq)~0.4Favorable for the larger -NH3+ group to be equatorial.
cisChair 2Br (eq), -NH3+ (ax)~2.0Disfavored due to the larger -NH3+ group being axial.

Note: The relative energy values are illustrative and based on the additivity of A-values. The actual values may differ due to interactions between the substituents.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the molecule's properties by solving the Schrödinger equation at various levels of approximation. These methods can elucidate the electronic structure, bonding, and predict spectroscopic properties.

Electronic Structure and Bonding Characterization

Methods such as Density Functional Theory (DFT) can be used to model the electronic structure of this compound. These calculations can determine the distribution of electron density, molecular orbital energies, and the nature of the chemical bonds.

Bonding: The C-Br and C-N bonds are polar covalent bonds. The high electronegativity of bromine and nitrogen results in a partial positive charge on the carbon atoms and partial negative charges on the heteroatoms. In the hydrobromide salt, the nitrogen atom is protonated to form an ammonium cation (-NH3+), which interacts ionically with the bromide anion (Br-).

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO is likely to be localized on the bromine atom, indicating its potential as a nucleophilic center, while the LUMO may be associated with the antibonding orbitals of the C-Br or C-N bonds, suggesting sites for nucleophilic attack.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For example, the proton on the carbon bearing the bromine (CH-Br) and the proton on the carbon bearing the ammonium group (CH-NH3+) would be expected to have distinct chemical shifts due to the different electronic environments. The coupling constants between adjacent protons can also be calculated, which are highly dependent on the dihedral angle and can thus be used to confirm the chair conformation and the axial/equatorial positions of the substituents.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For this compound, characteristic peaks would be expected for the N-H stretches of the ammonium group (typically in the range of 3100-3300 cm⁻¹), C-H stretches, and the C-Br stretch (usually in the fingerprint region below 800 cm⁻¹).

Spectroscopic PropertyPredicted FeatureTheoretical Basis
¹H NMR Chemical ShiftCH-Br: ~4.0-4.5 ppm (axial), ~3.5-4.0 ppm (equatorial)Deshielding effect of the electronegative bromine atom.
¹³C NMR Chemical ShiftC-Br: ~50-60 ppmInfluence of the bromine substituent on the carbon's electronic environment.
IR FrequencyN-H stretch: ~3150 cm⁻¹Vibrational mode of the N-H bonds in the ammonium group.
IR FrequencyC-Br stretch: ~650 cm⁻¹Vibrational mode of the carbon-bromine bond.

Note: These are hypothetical predicted values for the most stable trans-diequatorial conformer and serve as examples of what quantum chemical calculations can provide.

Reaction Mechanism Simulations

Computational chemistry can be a powerful tool to simulate and understand the mechanisms of chemical reactions. For this compound, simulations could explore reactions such as nucleophilic substitution or elimination.

By mapping the potential energy surface of a reaction, key features like transition states and intermediates can be identified. This allows for the calculation of activation energies, which determine the reaction rate. For instance, a simulation could model the SN2 reaction of a nucleophile with the C-Br bond. The calculations would show the energy profile as the nucleophile approaches and the bromide ion leaves, passing through a high-energy transition state.

Simulations could also compare the energetics of competing reaction pathways, such as elimination (E2) versus substitution (SN2), and how the stereochemistry of the starting material (cis vs. trans) might influence the outcome. For an E2 reaction to occur, an anti-periplanar arrangement of a beta-hydrogen and the leaving group (bromine) is typically required. Computational modeling could determine the feasibility of the necessary conformers for this reaction to proceed.

Hypothetical ReactionComputational MethodPredicted Outcome/Insight
SN2 at C-Br by OH⁻DFT with transition state searchCalculation of activation energy barrier; determination of stereochemical inversion at the carbon center.
E2 elimination by a strong basePotential energy surface scanIdentification of the lowest energy pathway, likely requiring an axial bromine for anti-periplanar alignment with an axial hydrogen.

Transition State Identification and Energy Barriers

Computational chemistry enables the modeling of reaction pathways, such as nucleophilic substitution or elimination, that this compound might undergo. A key aspect of this modeling is the identification of the transition state, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is known as the energy barrier or activation energy (ΔE‡), a critical factor in determining the reaction rate.

For a molecule like 4-bromocyclohexanamine, the conformational flexibility of the cyclohexane ring plays a crucial role in its reactivity. The bromine and amine substituents can exist in either axial or equatorial positions, and these conformations have different energies. Computational models can predict the most stable ground-state conformation and how the conformational preferences influence the energy of the transition state.

For instance, in a potential E2 elimination reaction, a base would abstract a proton from a carbon adjacent to the carbon bearing the bromine atom. This reaction is known to proceed most efficiently when the abstracted proton and the leaving group (bromide) are in an anti-periplanar arrangement. libretexts.orglibretexts.org In a cyclohexane ring, this requires a diaxial orientation of the hydrogen and the bromine. libretexts.orglibretexts.org Computational methods can calculate the energy barriers for elimination from different conformations, thus predicting the favored reaction pathway.

Illustrative Data on Conformational Analysis and Energy Barriers:

The following table provides hypothetical energy values for the conformational isomers of 4-bromocyclohexanamine and the associated energy barriers for a hypothetical E2 elimination reaction. These values are representative of what could be obtained from DFT calculations on similar substituted cyclohexanes.

ConformerRelative Energy (kcal/mol)Orientation of Substituents (Br, NH2)E2 Transition State Energy Barrier (kcal/mol)
Chair 10Equatorial, Equatorial30
Chair 21.2Axial, Axial22
Chair 30.5Equatorial, Axial25
Chair 40.8Axial, Equatorial23

Note: These are illustrative values and not based on experimental data for this compound.

The lower energy barrier for elimination from conformers with an axial bromine highlights the stereoelectronic requirement for the E2 reaction. Computational software, such as Gaussian or Avogadro, can be used to perform these calculations and visualize the transition state structures. sapub.org

Computational Prediction of Regioselectivity and Stereoselectivity

Computational models are also invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Regioselectivity refers to the preference for one direction of bond making or breaking over another. In the case of an elimination reaction of 4-bromocyclohexanamine, there are two adjacent carbons from which a proton could be abstracted. The regiochemical outcome would depend on the relative energy barriers of the transition states leading to the different possible alkene products. DFT calculations can be used to determine these barriers and thus predict the major product. rsc.org

Stereoselectivity concerns the preferential formation of one stereoisomer over another. For reactions on a chiral molecule like 4-bromocyclohexanamine, or reactions that create a new stereocenter, computational chemistry can predict which stereoisomer will be favored. For example, in a nucleophilic substitution reaction, the model can determine whether the reaction is likely to proceed via an SN1 or SN2 mechanism, which have different stereochemical outcomes. For an SN2 reaction on a cyclohexane derivative, the nucleophile's trajectory of attack is crucial and can be modeled to predict the stereochemistry of the product. libretexts.org

Illustrative Data on Predicted Selectivity:

The following table illustrates how computational results could be presented to predict the outcome of a hypothetical reaction.

Reaction TypePossible ProductsCalculated Energy Barrier (kcal/mol)Predicted Major ProductPredicted Selectivity
Elimination4-aminocyclohexene224-aminocyclohexeneMajor
3-aminocyclohexene28-Minor
Substitution (SN2 with OH-)cis-4-aminocyclohexanol25trans-4-aminocyclohexanolMajor
trans-4-aminocyclohexanol23

Note: These are illustrative values and not based on experimental data for this compound.

These predictions are based on the calculated transition state energies. The pathway with the lower energy barrier is expected to be faster and lead to the major product. Such computational insights are crucial for understanding and predicting the chemical behavior of molecules like this compound in the absence of experimental data.

Applications in Advanced Organic Synthesis and Biochemical Research

Role as a Versatile Chemical Intermediate

4-Bromocyclohexanamine (B1340384) hydrobromide serves as a pivotal intermediate in the field of organic chemistry, valued for its bifunctional nature. The structure, featuring a cyclohexane (B81311) scaffold with both an amine (-NH₂) and a bromo (-Br) group, allows for a wide range of chemical transformations. The amine group typically acts as a nucleophile or a base, while the bromine atom functions as a leaving group in nucleophilic substitution reactions or participates in organometallic coupling reactions. This dual reactivity makes it a valuable precursor for synthesizing more complex molecular architectures.

The strategic placement of the amino and bromo groups on the cyclohexyl ring enables its use in constructing intricate organic compounds. Organic synthesis processes leverage such building blocks to assemble bioactive molecules and new chemical entities efficiently. nih.gov The cyclohexane ring itself is a common structural motif in many natural and synthetic compounds. chemenu.com As a functionalized cyclohexane, 4-bromocyclohexanamine hydrobromide offers a ready-made core structure that can be elaborated upon through sequential reactions involving its two functional groups, facilitating pathways to complex targets in medicinal chemistry and materials science. lifechemicals.com

In the pharmaceutical industry, intermediates like 4-bromocyclohexanamine are crucial for building the carbon skeleton of active pharmaceutical ingredients (APIs). While not an active drug itself, it can be a key starting material or an intermediate in the multi-step synthesis of a therapeutic agent. Its utility is also noted in the agrochemical sector, where nitrogen- and sulfur-containing heterocyclic compounds are frequently developed as pesticides and herbicides. apolloscientific.co.uk The compound is also identified as an impurity related to the drug Pramipexole, highlighting its relevance in the synthesis and control of pharmaceutical products. nih.govchemicalbook.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. sigmaaldrich.com this compound is a valuable building block for synthesizing various heterocyclic systems. The primary amine can be used to form nitrogen-containing rings through reactions like condensation or cyclization with other bifunctional molecules. For instance, it can react with ketones, aldehydes, or carboxylic acids to forge new heterocyclic scaffolds, which are prevalent in a vast array of pharmacologically active compounds. apolloscientific.co.uksigmaaldrich.com

Reference Standard in Analytical Chemistry

In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a measurement base. Such standards are essential for confirming the identity and purity of other substances and for validating analytical methods.

The process of identifying and quantifying impurities in pharmaceutical products, known as impurity profiling, is a critical aspect of drug development and quality control to ensure the safety and efficacy of medications. nih.govbiomedres.us Unwanted chemicals that remain with APIs or develop during formulation can be harmful. researchgate.net When this compound is a known process-related impurity or a degradation product in the synthesis of a drug, a highly purified sample of it is required as a reference standard. lgcstandards.com Analysts use this standard to develop and validate methods (like High-Performance Liquid Chromatography, HPLC) to detect and quantify its presence in the final API, ensuring that its levels are below the safety thresholds established by regulatory bodies like the European Pharmacopoeia (EP). nih.gov

Analytical method validation is the process of demonstrating that a specific analytical procedure is suitable for its intended purpose. unodc.org This involves assessing various parameters such as accuracy, precision, selectivity, and limit of detection. mhlw.go.jp As a reference material, this compound is used to perform these validation studies. sigmaaldrich.com For example, it can be added (spiked) into a sample matrix to verify that the analytical method can accurately recover and quantify it. This ensures the method is reliable and fit-for-purpose for routine quality control testing of pharmaceutical batches. unodc.orgpcdn.co

Compound Information Table

Compound NameSynonymsCAS NumberMolecular FormulaMolecular Weight
This compound4-Bromocyclohexan-1-amine hydrochloride; 4-Bromo-cyclohexylamine hydrochloride99337-81-2C₆H₁₃BrClN214.53 g/mol
Pramipexole-104632-26-0C₁₀H₁₇N₃S211.33 g/mol

Biochemical and Biological Pathway Investigation

The exploration of how small molecules interact with and influence biological systems is a cornerstone of modern drug discovery and molecular biology. The unique structural features of this compound, combining a cyclohexane scaffold with an amine and a bromine substituent, theoretically position it as a candidate for such investigations. However, a comprehensive search of scientific literature and patent databases did not reveal specific studies utilizing this compound in the following areas.

Studies on Enzyme Kinetics and Receptor Interactions

Enzyme kinetics and receptor binding assays are fundamental in pharmacology for characterizing the interaction of compounds with biological targets. The amine group of this compound could potentially engage in interactions with the active sites of enzymes or the binding pockets of receptors. However, there is no available data to suggest that this compound has been specifically studied for its effects on enzyme kinetics or as a ligand for any particular receptor.

Modulation of Cellular Pathways

The ability of small molecules to modulate cellular signaling pathways is a key area of research for developing new therapeutics. While various amine-containing compounds are known to influence cellular processes, there is currently no published research detailing the effects of this compound on any specific cellular pathways.

Research in Neurodegenerative Processes (e.g., microtubule stabilization)

Microtubule-stabilizing agents are a critical area of research in neurodegenerative diseases like Alzheimer's and Parkinson's. The structural integrity of microtubules is essential for neuronal function, and compounds that can prevent their depolymerization are of significant interest. While the general class of small molecules is being explored for this purpose, there are no specific studies that link this compound to microtubule stabilization or any other aspect of neurodegenerative process research.

Investigation of Serotonin Pathway Modulation in Rodent Models

The serotonin pathway is a crucial target for drugs treating depression, anxiety, and other mood disorders. Cyclohexanamine derivatives have been explored in the context of serotonergic activity. However, specific investigations into the effects of this compound on the serotonin pathway in rodent models have not been reported in the available scientific literature.

Derivatization for Biological Probes and Labeling

Biological probes are essential tools for visualizing and understanding complex biological processes. The chemical structure of this compound suggests it could serve as a scaffold for the synthesis of such probes.

Synthesis of pH-Sensitive Fluorescent Probes

Fluorescent probes that respond to changes in pH are valuable for studying cellular compartments and processes where pH gradients are important, such as in lysosomes and endosomes. The amine group on the cyclohexyl ring of this compound could theoretically be functionalized with a fluorophore to create a pH-sensitive probe. However, a review of the current literature does not show any instances of this specific compound being utilized for the synthesis of pH-sensitive fluorescent probes.

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of 4-Bromocyclohexanamine (B1340384) hydrobromide and its derivatives is a primary area for future investigation. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should focus on the following:

Catalytic Approaches: Exploring catalytic methods, such as transition-metal-catalyzed amination or bromination of cyclohexane (B81311) precursors, could lead to more efficient and selective syntheses. For instance, the direct amination of brominated cyclohexanes or the bromination of cyclohexylamines using catalytic systems would be a significant advancement.

Green Chemistry Principles: The application of green chemistry principles is crucial. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For example, enzymatic reductive amination of 4-bromocyclohexanone (B110694) or photocatalyzed reactions could offer more sustainable synthetic routes. psu.edu The use of water as a solvent, where possible, would also align with green chemistry goals. rsc.org

Stereoselective Synthesis: The cyclohexane ring in 4-Bromocyclohexanamine can exist in different conformations, and the substituents can be in either cis or trans configurations. Developing stereoselective synthetic methods to access specific isomers of 4-Bromocyclohexanamine hydrobromide is a significant challenge and a key area for future research. This would be particularly important for applications where specific stereoisomers exhibit different biological activities or material properties.

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is largely unexplored. The interplay between the nucleophilic amino group and the electrophilic carbon bearing the bromine atom, as well as the potential for both substitution and elimination reactions, opens up a wide range of transformation possibilities.

Nucleophilic Substitution Reactions: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution. Investigating the reaction of 4-Bromocyclohexanamine with a wide range of nucleophiles could lead to the synthesis of a diverse library of functionalized cyclohexylamine (B46788) derivatives. Understanding the factors that control the stereochemical outcome of these reactions (SN1 vs. SN2 pathways) is a key challenge. The reactivity of the related compound, trans-4-bromocyclohexanol, which undergoes intramolecular substitution to form a cyclic ether, suggests that intramolecular reactions of 4-bromocyclohexanamine derivatives could also be a fruitful area of investigation. pearson.com

Elimination Reactions: Under basic conditions, 4-Bromocyclohexanamine can undergo elimination reactions to form cyclohexeneamines. youtube.com A systematic study of the factors influencing the regioselectivity and stereoselectivity of these elimination reactions (E1 vs. E2 mechanisms) is needed. For example, studies on cis- and trans-4-bromocyclohexanol show that both can form the same elimination product, suggesting the potential for similar outcomes with 4-bromocyclohexanamine. vaia.compearson.com

Reactivity of the Amino Group: The amino group can act as a nucleophile or a base, and its reactivity can be modulated by the choice of reaction conditions. Exploring reactions such as acylation, alkylation, and arylation of the amino group would expand the synthetic utility of the compound.

Integration with Advanced Materials Science and Nanotechnology

The unique structure of this compound makes it a promising building block for the development of advanced materials and for applications in nanotechnology.

Polymer Synthesis: The bifunctional nature of the molecule allows it to be used as a monomer in polymerization reactions. For example, it could be incorporated into polyamides, polyimines, or other polymers to impart specific properties such as flame retardancy (due to the bromine atom) or improved adhesion (due to the amino group). Reactive force field molecular dynamics (ReaxFF-MD) simulations on related cyclohexane-containing polyamides suggest that the cyclohexane structure can influence the pyrolysis behavior of the polymer. mdpi.com

Surface Modification and Self-Assembly: Amines are known to bind to various surfaces, and long-chain amines can form self-assembled monolayers. psu.edursc.org 4-Bromocyclohexanamine could be used to modify the surface of nanoparticles, creating functionalized nanomaterials for applications in drug delivery, catalysis, or sensing. elsevierpure.comnih.gov The amino group could anchor the molecule to the nanoparticle surface, while the bromine atom would be available for further functionalization.

Functionalized Nanoparticles: The surface modification of nanoparticles with functional ligands is a key area of research. nih.gov 4-Bromocyclohexanamine could be used to introduce both an amino and a bromo functionality to the surface of nanoparticles, enabling the creation of multifunctional nanostructures. nih.gov

Deeper Computational Insights into Reaction Mechanisms and Molecular Interactions

Computational chemistry offers a powerful tool to gain a deeper understanding of the properties and reactivity of this compound at the molecular level.

Conformational Analysis: The cyclohexane ring can adopt various conformations, such as chair and boat forms. nih.gov A thorough computational study of the conformational landscape of 4-Bromocyclohexanamine and its protonated form would provide valuable insights into its structure and how this influences its reactivity. researchgate.netresearchgate.netrsc.org

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of the substitution and elimination reactions of 4-Bromocyclohexanamine. nih.gov Such studies can help to predict the preferred reaction pathways and the stereochemical outcomes of reactions.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be employed to study the behavior of 4-Bromocyclohexanamine in different environments, such as in solution or at the interface with materials. mdpi.comsemanticscholar.org This can provide insights into its interactions with solvents, its potential for self-assembly, and its role in the formation of advanced materials.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-Bromocyclohexanamine hydrobromide in laboratory settings?

  • Methodological Answer :

  • Eye/Skin Exposure : Immediately flush eyes with water for 10–15 minutes and wash skin with soap and water for ≥15 minutes. Remove contaminated clothing .
  • Inhalation/Ingestion : Move to fresh air if inhaled; rinse mouth with water if ingested (if conscious). Consult a physician in all cases .
  • General Handling : Use fume hoods, wear nitrile gloves, and avoid direct contact. Toxicity data may be incomplete, so assume high hazard potential .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR/FTIR : Use 1^1H/13^13C NMR to confirm cyclohexane ring substitution patterns and amine protonation. FTIR can identify N–H stretching in hydrobromide salts .
  • HPLC-MS : Employ reverse-phase HPLC with ESI-MS to assess purity and detect bromine isotopic patterns (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • Elemental Analysis : Validate bromide content via combustion analysis or ion chromatography .

Q. How can researchers design a synthetic route for this compound?

  • Methodological Answer :

  • Bromination : Start with cyclohexanamine; brominate the cyclohexane ring using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator) to target the 4-position .
  • Salt Formation : React the brominated amine with HBr in anhydrous ethanol. Monitor pH to ensure stoichiometric protonation .
  • Purification : Recrystallize from ethanol/diethyl ether to remove unreacted HBr .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in protonation sites and hydrogen bonding of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) to obtain single crystals .
  • Data Collection : Perform high-resolution X-ray diffraction (e.g., synchrotron sources) to map electron density around the amine group. Compare with Cambridge Structural Database (CSD) entries for analogous hydrobromides .
  • Hydrogen Bond Analysis : Identify Br⁻⋯H–N interactions and quantify bond lengths (typically 2.0–2.5 Å) to confirm salt formation .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ 1^1H NMR or Raman spectroscopy to track bromination efficiency and minimize side products (e.g., di-brominated isomers) .
  • Crystallization Control : Optimize solvent polarity and cooling rates to ensure consistent crystal morphology and stoichiometry .
  • QC Protocols : Implement stringent HPLC-MS and elemental analysis for each batch to detect impurities (e.g., residual cyclohexanamine) .

Q. How does the hydrobromide salt form influence the compound’s pharmacokinetics in preclinical neurobiological models?

  • Methodological Answer :

  • Bioavailability Studies : Compare plasma concentration profiles of the free base vs. hydrobromide salt in rodent models using LC-MS/MS. Hydrobromide salts often enhance solubility and absorption .
  • Blood-Brain Barrier Penetration : Use in situ perfusion models to quantify brain-to-plasma ratios. Radiolabel the compound with 11^{11}C for PET imaging .
  • Metabolic Stability : Incubate with liver microsomes to assess hydrolysis of the hydrobromide moiety and identify metabolites .

Q. How can researchers address contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer :

  • Dynamic Effects : Analyze variable-temperature NMR to distinguish between conformational flexibility (e.g., chair-flipping of cyclohexane) and impurity signals .
  • 2D NMR : Use COSY and NOESY to resolve overlapping peaks and assign proton environments unambiguously .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G*) .

Notes on Experimental Design

  • In Vivo Neuroactivity Studies : Reference scopolamine hydrobromide models (e.g., 20 mg/kg i.p. in mice) to design assays for cholinergic effects .
  • Structural Analogues : Compare with N-(sec-butyl)cycloheptanamine hydrobromide (CAS 1609404-22-9) to explore structure-activity relationships in neurobiology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.